molecular formula C27H20Br2N4O3 B13379405 N-[(2Z,4E)-1-[2-(5,7-dibromo-2-oxoindol-3-yl)hydrazinyl]-4-methyl-1-oxo-5-phenylpenta-2,4-dien-2-yl]benzamide

N-[(2Z,4E)-1-[2-(5,7-dibromo-2-oxoindol-3-yl)hydrazinyl]-4-methyl-1-oxo-5-phenylpenta-2,4-dien-2-yl]benzamide

Cat. No.: B13379405
M. Wt: 608.3 g/mol
InChI Key: SYOIQJRETQVKQY-TVXAGSRFSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[(2Z,4E)-1-[2-(5,7-dibromo-2-oxoindol-3-yl)hydrazinyl]-4-methyl-1-oxo-5-phenylpenta-2,4-dien-2-yl]benzamide is a synthetic organic compound that features a complex structure with multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2Z,4E)-1-[2-(5,7-dibromo-2-oxoindol-3-yl)hydrazinyl]-4-methyl-1-oxo-5-phenylpenta-2,4-dien-2-yl]benzamide typically involves multi-step organic reactions. The starting materials and reagents are carefully chosen to ensure the correct formation of the desired product. Common synthetic routes may include:

    Step 1: Formation of the indole derivative through a Fischer indole synthesis.

    Step 2: Bromination of the indole derivative to introduce bromine atoms at specific positions.

    Step 3: Coupling of the brominated indole with a hydrazine derivative to form the hydrazinyl intermediate.

    Step 4: Condensation of the hydrazinyl intermediate with a benzamide derivative under controlled conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This may involve the use of advanced techniques such as continuous flow reactors, high-throughput screening of reaction conditions, and purification methods like chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

N-[(2Z,4E)-1-[2-(5,7-dibromo-2-oxoindol-3-yl)hydrazinyl]-4-methyl-1-oxo-5-phenylpenta-2,4-dien-2-yl]benzamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The bromine atoms in the indole ring can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological processes involving indole derivatives.

    Medicine: Potential use as a therapeutic agent due to its unique structure and biological activity.

    Industry: Applications in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-[(2Z,4E)-1-[2-(5,7-dibromo-2-oxoindol-3-yl)hydrazinyl]-4-methyl-1-oxo-5-phenylpenta-2,4-dien-2-yl]benzamide involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets and modulate their activity, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • N-[(2Z,4E)-1-[2-(5,7-dichloro-2-oxoindol-3-yl)hydrazinyl]-4-methyl-1-oxo-5-phenylpenta-2,4-dien-2-yl]benzamide
  • N-[(2Z,4E)-1-[2-(5,7-difluoro-2-oxoindol-3-yl)hydrazinyl]-4-methyl-1-oxo-5-phenylpenta-2,4-dien-2-yl]benzamide

Uniqueness

The uniqueness of N-[(2Z,4E)-1-[2-(5,7-dibromo-2-oxoindol-3-yl)hydrazinyl]-4-methyl-1-oxo-5-phenylpenta-2,4-dien-2-yl]benzamide lies in the presence of bromine atoms, which can significantly influence its chemical reactivity and biological activity compared to its chloro or fluoro analogs.

Properties

Molecular Formula

C27H20Br2N4O3

Molecular Weight

608.3 g/mol

IUPAC Name

N-[(2Z,4E)-1-[(5,7-dibromo-2-hydroxy-1H-indol-3-yl)diazenyl]-4-methyl-1-oxo-5-phenylpenta-2,4-dien-2-yl]benzamide

InChI

InChI=1S/C27H20Br2N4O3/c1-16(12-17-8-4-2-5-9-17)13-22(30-25(34)18-10-6-3-7-11-18)26(35)33-32-24-20-14-19(28)15-21(29)23(20)31-27(24)36/h2-15,31,36H,1H3,(H,30,34)/b16-12+,22-13-,33-32?

InChI Key

SYOIQJRETQVKQY-TVXAGSRFSA-N

Isomeric SMILES

C/C(=C\C1=CC=CC=C1)/C=C(/C(=O)N=NC2=C(NC3=C2C=C(C=C3Br)Br)O)\NC(=O)C4=CC=CC=C4

Canonical SMILES

CC(=CC1=CC=CC=C1)C=C(C(=O)N=NC2=C(NC3=C2C=C(C=C3Br)Br)O)NC(=O)C4=CC=CC=C4

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.